molecular formula C17H19NO2 B1532464 3-(4-Butoxybenzoyl)-4-methylpyridine CAS No. 1187163-78-5

3-(4-Butoxybenzoyl)-4-methylpyridine

Cat. No. B1532464
CAS RN: 1187163-78-5
M. Wt: 269.34 g/mol
InChI Key: PFZJHVQGXGDNGM-UHFFFAOYSA-N
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Description

The compound “3-(4-Butoxybenzoyl)-4-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. This particular compound has a butoxybenzoyl group attached to the 3-position and a methyl group attached to the 4-position of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-butoxybenzoyl chloride, a derivative of benzoic acid . This would likely be carried out in the presence of a base to deprotonate the pyridine, allowing it to act as a nucleophile.


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered pyridine ring with a methyl group at the 4-position and a butoxybenzoyl group at the 3-position . The butoxybenzoyl group itself consists of a benzene ring with a butoxy group (four-carbon chain with an oxygen atom) at the 4-position .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be further substituted at the 2-position of the pyridine ring, or the butoxy group could be replaced with another substituent through reactions with the benzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the butoxy group could increase its solubility in organic solvents, while the pyridine ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Novel compounds with potential antioxidant activities were synthesized, characterized, and their in vitro activities assessed, indicating a methodological approach that could apply to 3-(4-Butoxybenzoyl)-4-methylpyridine derivatives for exploring antioxidant properties (Yüksek et al., 2015).
  • Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus provides a basis for analytical applications of similar compounds, particularly in the analysis of complex biomolecules (Harvey, 2000).

Material Science and Nonlinear Optical Properties

  • The design, synthesis, and study of photochromic crystals with potential applications as reversible molecular switches show the relevance of pyridine derivatives in developing materials with nonlinear optical (NLO) properties (Sliwa et al., 2005).

Organic Synthesis and Catalysis

  • A review on the synthesis of imidazo[1,2-a]pyridines highlights the importance of such structures in medicinal chemistry and material science, suggesting a potential interest in the synthesis and applications of 3-(4-Butoxybenzoyl)-4-methylpyridine in these fields (Bagdi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As a pyridine derivative, it could potentially have applications in pharmaceuticals, agrochemicals, or materials science .

Future Directions

The future directions for research on this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

(4-butoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-18-10-9-13(16)2/h5-10,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZJHVQGXGDNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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